molecular formula C14H10BrN5O B4667440 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

Cat. No.: B4667440
M. Wt: 344.17 g/mol
InChI Key: HXGCQRJRUHDKKD-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Contemporary Chemical Biology Research

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for developing ligands for a wide range of biological targets. nih.gov Its structural features, including a stable amide bond and an aromatic ring, allow for specific and robust interactions with proteins and enzymes through hydrogen bonding and π-π stacking. This versatility has led to the development of numerous benzamide-containing therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The amide group acts as a crucial hydrogen bond donor and acceptor, while the phenyl ring provides a rigid core that can be substituted to fine-tune the molecule's steric and electronic properties, thereby optimizing its binding affinity and selectivity for a specific target. researchgate.net

Strategic Role of the Tetrazole Moiety as a Carboxylic Acid Bioisostere in Ligand Design

In drug design, the replacement of a functional group with another that retains similar physicochemical properties, known as bioisosteric replacement, is a key strategy for optimizing a compound's therapeutic profile. The tetrazole ring is widely employed as a non-classical bioisostere of the carboxylic acid group. tandfonline.com This substitution is advantageous for several reasons. The tetrazole ring has a pKa value (around 4.5-4.9) very similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and mimic the electrostatic interactions of a carboxylate group. cambridgemedchemconsulting.com

However, the tetrazole offers distinct advantages over the carboxylic acid moiety. Its negative charge is delocalized over the five-membered ring, which can lead to different and potentially more favorable interactions with a biological target. nih.gov Furthermore, tetrazoles are generally more metabolically stable than carboxylic acids and exhibit increased lipophilicity, which can enhance a drug's ability to cross biological membranes and improve its oral bioavailability. tandfonline.comresearchgate.net This strategy has been successfully implemented in numerous marketed drugs, such as the angiotensin II receptor blocker losartan (B1675146). nih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties
PropertyCarboxylic Acid (-COOH)Tetrazole (-CN4H)Significance in Ligand Design
Acidity (pKa)~4.2 - 4.4~4.5 - 4.9Similar acidity allows the tetrazole to mimic the ionized state and electrostatic interactions of a carboxylate at physiological pH. cambridgemedchemconsulting.com
LipophilicityLowerHigherIncreased lipophilicity of tetrazoles can improve membrane permeability and oral bioavailability. tandfonline.comresearchgate.net
Metabolic StabilitySusceptible to certain metabolic transformationsGenerally more resistant to metabolic degradationEnhanced stability can lead to a longer duration of action in the body. tandfonline.comresearchgate.net
GeometryPlanarPlanarBoth groups have a planar structure, but the H-bond environments around the tetrazole extend further from the core molecule. cambridgemedchemconsulting.com

Influence of Halogen Substitutions, with Specific Focus on Bromine, in Aromatic Systems for Modulating Molecular Interactions

The introduction of halogen atoms, a process known as halogenation, is a common and powerful tactic in medicinal chemistry to modulate a molecule's properties. ump.edu.pl Bromine, when substituted onto an aromatic ring via electrophilic aromatic substitution, exerts a significant influence through a combination of inductive and resonance effects. stackexchange.comlibretexts.org

Bromine is an electron-withdrawing group inductively, which can alter the electron density of the aromatic ring and attached functional groups. This modification can impact the molecule's reactivity and its binding interactions. stackexchange.com Critically, the bromine atom can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner like an oxygen or nitrogen atom on a biological target. ump.edu.pl This type of interaction can enhance binding affinity and selectivity. Furthermore, the introduction of a bulky atom like bromine increases the molecule's lipophilicity, which can influence its absorption, distribution, and metabolism. ump.edu.pl

Overview and Contextualization of 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide within Current Academic Research Trajectories

The specific compound, this compound, combines the three structural motifs discussed: a central benzamide scaffold, a tetrazole bioisostere, and a bromine substituent. While direct, in-depth published research on this exact isomeric configuration is not extensively available in the public domain, its structure places it firmly within an active area of contemporary research focused on G protein-coupled receptor (GPCR) agonists.

Specifically, research into derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide has identified potent agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in pain, inflammation, and metabolic diseases. nih.govnih.gov In these studies, the strategic placement of substituents, including bromine, was found to be critical for achieving high potency.

For instance, the closely related isomer, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, was identified as a highly potent GPR35 agonist. nih.govnih.gov This highlights the significance of the bromo-substituted tetrazolyl-phenyl core. The subject of this article, this compound, differs in the position of the bromine atom (on the benzamide ring instead of the tetrazolyl-phenyl ring) and the linkage points of the amide. Such positional isomerism is a key variable in medicinal chemistry, often leading to significant differences in biological activity and target selectivity.

The research trajectory for compounds like this compound would likely involve its synthesis and screening against targets like GPR35 to explore how these structural rearrangements affect potency and selectivity. lookchem.com This structure-activity relationship (SAR) analysis is fundamental to drug discovery and aims to map how specific structural features of a molecule relate to its biological effect.

Table 2: Research Data on a Structurally Related GPR35 Agonist
Compound NameStructureBiological TargetMeasured Activity (EC50)Reference
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamideChemical structure of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamideGPR350.059 µM nih.govnih.gov
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamideChemical structure of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamideGPR350.041 µM nih.govnih.gov
Note: EC50 is the concentration of a drug that gives a half-maximal response.

The exploration of this and other related isomers is a logical progression in the academic pursuit of novel and selective modulators for important biological targets, demonstrating the intricate and strategic nature of modern chemical biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGCQRJRUHDKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Mechanistic Insights into the Biological Activity of 3 Bromo N 3 1h Tetrazol 5 Yl Phenyl Benzamide

In Vitro Pharmacological Target Identification and Characterization

No studies detailing the in vitro pharmacological profile of 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide were identified. Research into the specific biological targets and interactions of this compound appears to be limited or not publicly available.

Exploration of G Protein-Coupled Receptors (GPCRs) as Potential Ligand Targets

A thorough search of scientific databases yielded no studies investigating the interaction between this compound and any G Protein-Coupled Receptors. Consequently, its potential as a ligand for any GPCRs remains uncharacterized.

Investigation of Enzyme Inhibition Profiles (e.g., Xanthine Oxidase, Protein Tyrosine Phosphatase 1B, Tryptophan 2,3-Dioxygenase 2)

There is no available data on the inhibitory activity of this compound against the specified enzymes—Xanthine Oxidase, Protein Tyrosine Phosphatase 1B, or Tryptophan 2,3-Dioxygenase 2. Its enzyme inhibition profile has not been reported in the scientific literature.

Analysis of Binding Kinetics and Ligand-Target Affinity Using Biochemical Assays

As no pharmacological targets have been identified for this compound, no biochemical assays detailing its binding kinetics (such as Kᵢ, Kₑ, or kon/koff rates) or its affinity for any specific biological target have been published.

Elucidation of Cellular Mechanisms of Action in In Vitro Systems

Information regarding the effects of this compound on cellular functions and signaling pathways is not present in the available scientific literature.

Cellular Pathway Modulation Studies (e.g., Dynamic Mass Redistribution Assays)

No studies utilizing techniques such as Dynamic Mass Redistribution (DMR) assays or other label-free methods to assess the global effect of this compound on cellular pathways have been reported.

Characterization of Molecular Signaling Cascade Perturbations

There are no published findings that characterize how this compound might perturb specific molecular signaling cascades within in vitro cellular systems.

Note: The absence of data in the public domain prevents the inclusion of data tables and detailed research findings for the specified compound.

Contributions of Tetrazole Bioisosterism to Enhanced Molecular Recognition and Receptor/Enzyme Binding Modes

The incorporation of a 1H-tetrazol-5-yl group in the structure of this compound is a strategic drug design choice, employing the principle of bioisosterism. The tetrazole ring serves as a non-classical bioisostere for the carboxylic acid functional group, meaning it shares similar physicochemical properties that allow it to mimic the carboxyl group's interactions with biological targets, while offering distinct advantages in terms of metabolic stability and pharmacokinetic properties. tandfonline.comrug.nl

The effectiveness of the tetrazole group as a carboxylic acid mimic stems from several key physicochemical similarities. rug.nl Both moieties have comparable pKa values (approximately 4.2-4.4 for carboxylic acids and 4.5-4.9 for tetrazoles), ensuring they are ionized at physiological pH. rug.nl This anionic charge is crucial for forming strong electrostatic interactions and hydrogen bonds with receptors and enzymes, often determining the primary interactions between a drug and its target. rug.nl However, the tetrazole ring presents a different steric and electronic profile. The negative charge in the tetrazolate anion is delocalized over the five-membered ring, which alters the electrostatic potential and charge distribution compared to a carboxylate. nih.gov This charge delocalization can be favorable for ligand-receptor interactions. rug.nl

Furthermore, the tetrazole group offers enhanced metabolic stability. tandfonline.com Carboxylic acid moieties can be susceptible to metabolic transformations in the liver, which can lead to rapid clearance and a short duration of action. rug.nl Tetrazole rings are generally resistant to these metabolic pathways, potentially leading to improved pharmacokinetic profiles. tandfonline.comrug.nl Another significant advantage is the increased lipophilicity of tetrazolate anions compared to their carboxylate counterparts. rug.nlnih.gov This property can improve the ability of a drug molecule to pass through cellular membranes, potentially enhancing bioavailability. tandfonline.comrug.nl The nitrogen-rich tetrazole ring also provides more opportunities for forming hydrogen bonds with the binding sites of biological targets. rug.nl

In studies of structurally related compounds, the replacement of a carboxylic acid with a tetrazole ring has proven to be a successful strategy. For instance, in the development of angiotensin II type 1 (AT1) receptor antagonists, the tetrazole derivative losartan (B1675146) was found to be effective after oral administration, while its carboxylic acid analog was not. nih.gov In the context of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, which are structurally similar to the subject compound, the tetrazole moiety was crucial for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. researchgate.net Molecular docking studies of these inhibitors showed that the tetrazole ring engaged in key binding interactions with amino acid residues in the catalytic site of PTP1B. researchgate.net

Table 1: Physicochemical Property Comparison: Carboxylic Acid vs. Tetrazole
PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Reference
pKa~4.2 - 4.4~4.5 - 4.9 rug.nl
GeometryPlanarPlanar rug.nl
Lipophilicity (Anion)LowerHigher rug.nlnih.gov
Metabolic StabilitySusceptible to metabolismGenerally resistant to metabolism tandfonline.comrug.nl
Hydrogen BondingAcceptor/DonorMultiple N atoms act as H-bond acceptors/donors rug.nl

Influence of Bromine Substitution on Ligand-Target Selectivity and Binding Site Architecture

The substitution of a bromine atom at the meta-position of the benzoyl ring in this compound significantly influences its interaction with biological targets. Introducing halogen atoms, a strategy known as "halogenation," is a common practice in medicinal chemistry to modulate a compound's pharmacodynamic and pharmacokinetic properties. ump.edu.plsemanticscholar.org Bromine, in particular, can enhance therapeutic activity, improve metabolic profiles, and increase the duration of action. ump.edu.plsemanticscholar.orgump.edu.pl

One of the most critical contributions of the bromine atom is its ability to form halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (termed a "sigma-hole") and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom, or a delocalized π-orbital of an aromatic ring on the biological target. ump.edu.plsemanticscholar.orgump.edu.pl These bonds are highly directional and can favorably contribute to the stability of ligand-target complexes, thereby improving binding affinity and selectivity. researchgate.netnih.gov The moderate electronegativity and polarizability of bromine make it an effective halogen bond donor. researchgate.net

Beyond halogen bonding, the bromine atom also exerts steric and electronic effects. As a relatively bulky substituent, it can occupy space within a binding pocket, influencing the ligand's orientation and conformation. researchgate.net This can either enhance binding by promoting a more favorable conformation or, conversely, create steric hindrance. The specific impact depends on the architecture of the binding site. The lipophilic nature of bromine can also facilitate better membrane permeability and cellular uptake. researchgate.net

In research on related N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists, the presence and position of a bromine atom were found to be critical for potency. lookchem.com Specifically, the compound N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide was one of the most potent agonists identified, with an EC50 value of 0.059 µM. lookchem.com This highlights that the bromine substitution was highly favorable for the agonistic activity against GPR35. lookchem.com Such findings suggest that the bromine atom in these structures likely engages in key interactions within the GPR35 binding pocket, possibly through halogen bonding or favorable hydrophobic interactions, which contributes to the high affinity and selectivity of the ligand. researchgate.netlookchem.com

Table 2: Influence of Bromine Substitution on Molecular Interactions
Interaction TypeDescriptionPotential Effect on BindingReference
Halogen BondingA directional, non-covalent interaction between the bromine's electrophilic σ-hole and a nucleophilic region on the target (e.g., O, N, S atoms).Increases binding affinity and selectivity; contributes to the stability of the ligand-target complex. ump.edu.plsemanticscholar.orgump.edu.plnih.gov
Steric EffectsThe bulkiness of the bromine atom occupies space in the binding pocket, influencing the ligand's orientation.Can lead to a more optimal binding conformation or cause steric hindrance, depending on binding site architecture. researchgate.net
Hydrophobic/Lipophilic InteractionsThe lipophilic character of bromine enhances hydrophobic interactions with nonpolar regions of the binding site.Can improve binding affinity and facilitate better membrane permeability. researchgate.net
Electronic EffectsAs an electron-withdrawing group, bromine can alter the electronic distribution of the aromatic ring.Modulates the reactivity and interaction potential of the entire molecule. vulcanchem.com

Computational Chemistry and Molecular Modeling of 3 Bromo N 3 1h Tetrazol 5 Yl Phenyl Benzamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Predictions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the tetrazole ring and the phenyl rings, which can act as electron donors. Conversely, the LUMO is likely to be distributed over the electron-deficient areas, including the benzamide (B126) carbonyl group and the bromine atom, which can act as electron acceptors. A hypothetical representation of the HOMO-LUMO analysis is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes, as specific experimental or calculated values for this exact compound are not readily available in the cited literature.

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap4.7Indicates moderate reactivity and stability

Electrostatic Potential Surface Mapping for Molecular Recognition Insights

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group, indicating these are favorable sites for electrophilic attack or hydrogen bond acceptance. vulcanchem.com Conversely, the hydrogen atoms of the amide group and the phenyl rings would exhibit positive potential, making them susceptible to nucleophilic attack or hydrogen bond donation. vulcanchem.com This information is critical for understanding how the molecule might interact with biological targets, such as the active site of an enzyme.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Poses and Identification of Key Residue Interactions

Through molecular docking simulations, various possible binding poses of this compound within the active site of a target protein can be generated and ranked based on a scoring function. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For instance, the tetrazole ring of the compound could form hydrogen bonds with polar residues, while the brominated phenyl ring might engage in hydrophobic interactions with nonpolar residues in the binding pocket. The amide linkage is also a key site for forming hydrogen bonds with the protein backbone or side chains. A hypothetical summary of such interactions is provided in Table 2.

Table 2: Hypothetical Key Residue Interactions for this compound with a Protein Target This table is for illustrative purposes, as specific docking studies for this exact compound are not readily available in the cited literature.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Tetrazole RingHydrogen Bonding, Pi-Pi StackingArginine, Histidine, Phenylalanine
Amide LinkageHydrogen BondingAspartic Acid, Serine
Brominated Phenyl RingHydrophobic InteractionLeucine, Valine, Isoleucine
Phenyl RingHydrophobic InteractionAlanine, Proline

Assessment of Docking Algorithms and Scoring Functions for Predictive Accuracy

The accuracy of molecular docking predictions is highly dependent on the choice of the docking algorithm and the scoring function used. Different algorithms employ various search strategies to explore the conformational space of the ligand within the protein's active site. Scoring functions are mathematical models used to estimate the binding affinity between the ligand and the protein.

To ensure the reliability of the docking results for this compound, it is crucial to validate the docking protocol. This can be achieved by redocking a known co-crystallized ligand into the active site of the target protein and comparing the predicted pose with the experimental one. The Root Mean Square Deviation (RMSD) between the two poses is a common metric for this validation. An RMSD value of less than 2 Å is generally considered a successful validation.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Binding Analysis

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of the ligand and the protein, as well as the stability of their complex.

For this compound, MD simulations can provide insights into:

Conformational Flexibility: How the molecule changes its shape in a biological environment.

Binding Stability: The stability of the predicted binding pose from molecular docking over a period of simulation time.

Water-Mediated Interactions: The role of water molecules in mediating the interaction between the ligand and the protein.

Free Energy of Binding: More accurate estimation of the binding affinity by calculating the free energy of binding.

By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the dynamic nature of the interaction between this compound and its potential biological target, which is crucial for the rational design of more potent and selective drug candidates.

Simulation of Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the stability of a ligand-target complex and to observe its conformational changes over time. nih.govtandfonline.com For this compound, an MD simulation would typically be initiated after docking the molecule into the binding site of a relevant biological target. These simulations can predict the dynamic behavior of the ligand within the binding pocket, providing insights into the stability of key interactions. rsc.org

The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile for the ligand suggests that it remains securely bound in a consistent orientation. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein and ligand, indicating which residues are most affected by the binding event. tandfonline.com

Conformational changes are also a critical aspect to study. MD simulations can reveal if the ligand induces any significant structural rearrangements in the target protein, which might be essential for its biological function or inhibition. Analysis of the ligand's dihedral angles throughout the simulation can show its preferred conformation when bound to the target. acs.org

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Ligand-Target Complex Analysis

ParameterTypical Value/ObservationSignificance
Simulation Time100 nsProvides sufficient timescale to observe significant conformational changes and assess the stability of the complex.
RMSD of Ligand< 2 Å (after initial equilibration)A low and stable RMSD indicates that the ligand maintains a consistent binding pose within the target's active site.
RMSF of Key Active Site ResiduesLow fluctuations for residues interacting with the ligandSuggests that these residues are forming stable and persistent interactions with the ligand, contributing to binding affinity.
Hydrogen Bond Occupancy> 75% for key interactionsHigh occupancy indicates strong and stable hydrogen bonds between the ligand and the target, which are crucial for binding.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from MD simulations. Specific values would be dependent on the actual simulation of this compound with a specific biological target.

Water Molecule Dynamics and Their Role in Ligand Binding

Water molecules within a protein's binding site can play a crucial role in mediating ligand-target interactions. mtak.hunih.gov Computational methods, particularly specialized MD simulations and thermodynamic calculations, can elucidate the role of these water molecules in the binding of this compound. Some water molecules may be structurally conserved and act as a bridge between the ligand and the protein, forming hydrogen bonds that enhance binding affinity. nih.gov

Table 2: Illustrative Analysis of Water Molecules in a Ligand Binding Site

Water Molecule IDLocation in Binding SiteInteraction TypeThermodynamic ContributionDesign Implication
W1Near the tetrazole ringBridges ligand's nitrogen to a protein's polar residueEnthalpically favorableThe tetrazole moiety should be maintained or modified to optimize this water-mediated interaction.
W2In a hydrophobic pocketForms few hydrogen bonds with the surroundingsEntropically unfavorableA hydrophobic extension on the bromo-phenyl ring could displace this water molecule to improve binding affinity.
W3Solvating a charged residueForms a stable hydrogen bond networkEnthalpically favorableModifications to the ligand should avoid disrupting the network involving this water molecule.

Disclaimer: The data in this table is hypothetical and serves to illustrate the kind of insights that can be gained from analyzing water dynamics in a binding site. The actual roles of water molecules would need to be determined through specific simulations.

Pharmacophore Modeling and Virtual Screening for the Identification of Novel Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For this compound, a pharmacophore model could be developed based on its structure and known interactions with a target. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govtandfonline.com

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds with the potential to have similar biological activity. acs.org These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for chemical synthesis and biological testing.

Advanced Theoretical Approaches for Bioisosteric Design and Lead Optimization

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. nih.govu-tokyo.ac.jp The tetrazole ring in this compound is a well-known bioisostere for a carboxylic acid group, often providing improved metabolic stability and oral bioavailability. nih.gov The amide bond is another key feature that can be targeted for bioisosteric replacement to enhance stability or modulate activity. nih.govdrughunter.com

Advanced theoretical approaches, such as quantum mechanics (QM) calculations, can be employed to accurately model the electronic properties of different bioisosteric replacements. rsc.org This allows for a more rational design of novel analogs. For example, QM calculations can predict how different heterocyclic rings as amide bioisosteres would affect the molecule's conformation and hydrogen bonding capacity. nih.gov These theoretical insights can guide the synthesis of a focused library of compounds with a higher probability of success, accelerating the lead optimization process. mdpi.com

Table 3: Common Bioisosteric Replacements for Functional Groups in this compound

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Amide (-CONH-)1,2,3-Triazole, OxadiazoleTo improve metabolic stability against proteases and to alter the hydrogen bonding pattern and conformational rigidity. nih.gov
Tetrazole (-CN4H)Carboxylic Acid, AcylsulfonamideTo modulate acidity (pKa) and solubility, which can affect absorption and distribution.
Bromine (-Br)Chlorine (-Cl), Trifluoromethyl (-CF3)To fine-tune lipophilicity and electronic properties, which can impact binding affinity and metabolic stability.

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Highly Selective and Potent Analogues

The future development of compounds related to 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide hinges on the principles of rational drug design and meticulous structure-activity relationship (SAR) studies. Research on similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has demonstrated that this scaffold is a promising foundation for potent G protein-coupled receptor-35 (GPR35) agonists. nih.govlookchem.com

Future synthetic efforts should systematically explore the chemical space around this core structure. Key modifications could include:

Varying the Halogen Substituent: Replacing the bromine atom on the benzoyl ring with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups (e.g., trifluoromethyl) to modulate lipophilicity and electronic properties. Studies have shown that halogen substitutions can significantly influence agonistic activity. nih.gov

Exploring Positional Isomerism: Moving the bromo-substituent to the ortho- or para-positions of the benzoyl ring to probe the geometric requirements of the target's binding pocket. Similarly, the position of the tetrazole group on the aniline (B41778) ring could be altered. SAR investigations on other benzamide (B126) derivatives have confirmed that the position of substituents markedly influences biological activity and selectivity. nih.gov

Substitution on the Phenyl Rings: Introducing a diverse range of electron-donating or electron-withdrawing groups onto either of the phenyl rings to fine-tune the molecule's interaction with specific amino acid residues within a target protein. For instance, the introduction of a methoxy (B1213986) group has been shown to produce high agonistic potency in related structures. nih.govlookchem.com

These rationally designed analogues can be synthesized through established multi-step synthetic routes, which may be optimized for yield and purity. lookchem.com The resulting library of compounds would then be subjected to rigorous biological screening to identify analogues with enhanced potency and, crucially, high selectivity for their intended pharmacological target, thereby minimizing off-target effects.

Exploration of Novel Biological Pathways and Underexplored Pharmacological Targets for Benzamide Tetrazole Scaffolds

While GPR35 has been identified as a potential target for similar scaffolds, the broader benzamide and tetrazole chemotypes are known to interact with a vast array of biological targets. nih.gov This suggests that this compound and its analogues may have therapeutic potential in areas beyond those currently recognized. The tetrazole moiety is a key feature in drugs with a wide range of activities, including anticancer, antihypertensive, antiviral, and antibacterial properties. beilstein-journals.orgresearchgate.netnih.gov

Future research should focus on screening this class of compounds against a diverse panel of pharmacological targets to uncover novel biological activities. This exploration could reveal previously unknown mechanisms of action or identify efficacy in new therapeutic areas.

Target ClassSpecific ExamplesPotential Therapeutic Area
G Protein-Coupled Receptors (GPCRs)GPR35, P2X7 ReceptorInflammatory Diseases, Pain, Metabolic Disorders
EnzymesAcetylcholinesterase (AChE), Metallo-β-lactamases, TubulinAlzheimer's Disease, Bacterial Infections, Cancer
Ion ChannelsInward-rectifier potassium channelsNeurological Disorders
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Diabetes, Dyslipidemia

This broad-based screening approach could unearth new lead compounds for diseases with significant unmet medical needs and expand the pharmacological utility of the benzamide tetrazole scaffold.

Development of this compound as a Chemical Probe for Fundamental Biological Research

A potent and highly selective analogue of this compound could serve as a valuable chemical probe. Chemical probes are indispensable tools in chemical biology for dissecting complex biological pathways and validating novel drug targets. To be effective, a chemical probe must exhibit high affinity for its target, exceptional selectivity over other related proteins, and a well-defined mechanism of action.

Should an analogue demonstrate these characteristics, particularly for an understudied target like an orphan GPCR, it could be used to:

Elucidate the physiological and pathophysiological roles of its target protein.

Identify upstream and downstream signaling components of a biological pathway.

Map the tissue distribution and subcellular localization of the target.

Serve as a starting point for target validation in disease models.

The development of such a probe would be a significant contribution to fundamental biological research, enabling a deeper understanding of cellular processes and disease mechanisms.

Application of Artificial Intelligence and Machine Learning in Accelerating the Discovery and Optimization of Benzamide Tetrazole Compounds

Drug Discovery PhaseAI/ML ApplicationPotential Impact
Hit IdentificationVirtual screening of vast compound libraries against target structures.Rapidly identifies novel benzamide tetrazole scaffolds with predicted binding affinity.
Lead OptimizationQuantitative Structure-Activity Relationship (QSAR) modeling; generative models for de novo design. arxiv.orgPredicts the potency of new analogues and suggests structural modifications to improve activity and selectivity. msd.com
Preclinical DevelopmentPredictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Prioritizes compounds with favorable pharmacokinetic profiles, reducing late-stage failures.
Synthesis PlanningRetrosynthetic analysis algorithms.Identifies efficient and novel synthetic routes for complex analogues. preprints.org

By leveraging AI/ML, researchers can navigate the complex chemical space of benzamide tetrazoles more efficiently, reducing the time and cost associated with traditional trial-and-error approaches and increasing the probability of discovering clinically successful drug candidates.

Interdisciplinary Research Integrating Materials Science and Catalysis with Benzamide Tetrazole Chemistry

Potential research directions include:

Materials Science: Investigating the use of benzamide tetrazole derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties for applications in gas storage, separation, or catalysis.

Catalysis: The synthesis of tetrazoles often relies on catalytic methods, and continued innovation in this area is crucial. acs.org Recent advancements have focused on the use of nanocatalysts (e.g., based on ZnO, Fe₃O₄, or Cu) to create more efficient, selective, and environmentally friendly synthetic routes. amerigoscientific.comrsc.org Exploring novel catalytic systems, including photocatalysis, for the synthesis and functionalization of the benzamide tetrazole core could provide access to previously unattainable molecular diversity. nih.gov Furthermore, the tetrazole moiety itself could be explored as a directing group or ligand in catalytic transformations.

Such interdisciplinary research would not only expand the applications of this chemical class beyond pharmacology but could also lead to the development of novel, high-value materials and more sustainable chemical processes.

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide?

The compound is synthesized via a two-step approach: (1) Preparation of N-(3-cyanophenyl)benzamide derivatives using acyl chloride and pyridine, followed by (2) a [3 + 2] cycloaddition with sodium azide (NaN₃) and aluminum chloride (AlCl₃) in THF at 90°C to convert the nitrile group to a tetrazole ring. Yields typically range from 69% to 91% .

Q. Which spectroscopic techniques are critical for structural validation?

Key methods include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions.
  • IR spectroscopy : To identify tetrazole ring vibrations (~1,500 cm⁻¹) and amide C=O stretches (~1,650 cm⁻¹).
  • Elemental analysis : To verify purity by comparing calculated vs. experimental C, H, N, and Br content .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (≥95% purity threshold), supplemented by melting point consistency and elemental analysis (deviation <0.4% for C/H/N) .

Advanced Research Questions

Q. How do structural modifications influence GPR35 agonist potency?

SAR studies reveal:

  • Bromine at the 5-position (e.g., compound 56) enhances potency (IC₅₀ = 0.01 μM) by improving hydrophobic interactions with GPR35’s binding pocket.
  • Fluoroalkyl groups at the 2-position increase binding affinity (Kd = 0.01–0.02 μM) through electronegative effects .
  • Methoxy substituents on the benzamide ring improve metabolic stability by blocking oxidative pathways .

Q. What in vitro assays are optimal for evaluating GPR35 engagement?

  • Dynamic Mass Redistribution (DMR) : Measures real-time cellular responses to receptor activation (EC₅₀ values for potency).
  • Radioligand binding assays : Use ³⁵S-GTPγS to quantify G protein coupling efficiency .

Q. How can computational methods guide derivative design?

  • Molecular docking : Predicts binding poses using GPR35’s homology model (e.g., compound 56 forms hydrogen bonds with Arg231 and π-π stacking with Phe114).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What strategies resolve contradictions in SAR data?

Contradictions (e.g., unexpected activity loss with bulkier substituents) are analyzed via:

  • Free energy perturbation (FEP) : Quantifies substituent-induced binding energy changes.
  • Crystal structure comparisons : Identifies steric clashes or conformational shifts in mutant receptors .

Q. How is selectivity against related GPCRs assessed?

Competitive binding assays using panels of radiolabeled ligands (e.g., 5-HT₁B, DDR1/2) confirm >100-fold selectivity for GPR35. Cross-reactivity is minimized by optimizing tetrazole positioning and benzamide substituents .

Q. What role do physicochemical properties play in druglikeness?

Key parameters include:

  • Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors ≤5, acceptors ≤10.
  • Polar surface area (PSA) : <140 Ų ensures membrane permeability.
  • Solubility : ≥50 μM in PBS (pH 7.4) to avoid precipitation in biological assays .

Q. Can this compound be applied in material science?

Tetrazole-containing benzamides are used in metal-organic frameworks (MOFs) for fluorescent sensing (e.g., detecting nitroaromatics like TNP with 42.84 ppb sensitivity). The tetrazole’s chelating ability enables coordination with Cd²⁺ or Cu²⁺ in porous networks .

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3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
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3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.